molecular formula C30H32N2O3 B12689768 2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one CAS No. 42961-68-2

2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one

Katalognummer: B12689768
CAS-Nummer: 42961-68-2
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: SJULYDGVHRSHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of cyclohexylamino and diethylamino groups further adds to its chemical diversity and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’-Chloro-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one
  • 2’-Dibenzylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one

Uniqueness

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one stands out due to its unique cyclohexylamino group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

42961-68-2

Molekularformel

C30H32N2O3

Molekulargewicht

468.6 g/mol

IUPAC-Name

2'-(cyclohexylamino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C30H32N2O3/c1-3-32(4-2)22-15-16-25-28(19-22)34-27-17-14-21(31-20-10-6-5-7-11-20)18-26(27)30(25)24-13-9-8-12-23(24)29(33)35-30/h8-9,12-20,31H,3-7,10-11H2,1-2H3

InChI-Schlüssel

SJULYDGVHRSHBP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6CCCCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.